molecular formula C9H9NO B573954 5,6-Dihydroquinolin-5-ol CAS No. 160240-11-9

5,6-Dihydroquinolin-5-ol

Cat. No.: B573954
CAS No.: 160240-11-9
M. Wt: 147.177
InChI Key: AGKPPDZXRVKTLO-UHFFFAOYSA-N
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Description

5,6-Dihydroquinolin-5-ol is a heterocyclic organic compound that belongs to the quinoline family. It features a quinoline ring system with a hydroxyl group at the 5-position and a partially saturated 5,6-dihydro moiety. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroquinolin-5-ol can be achieved through several methods. One common approach involves the reduction of quinoline derivatives. For example, the reduction of 5,6-dihydroquinoline-8-ol using sodium borohydride (NaBH4) in the presence of acetic acid can yield this compound . Another method involves the cyclization of appropriate precursors under specific conditions to form the desired quinoline ring system.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. detailed industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroquinolin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can further saturate the quinoline ring or modify the hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-5,6-dione, while reduction can produce fully saturated quinoline derivatives.

Mechanism of Action

The mechanism of action of 5,6-Dihydroquinolin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydroquinolin-5-ol is unique due to its specific substitution pattern and the presence of a partially saturated ring. This structural feature imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

5,6-dihydroquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-4,6,9,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKPPDZXRVKTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C(C1O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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